An In-depth Technical Guide to Disperse Blue 359: Chemical Structure and Properties
An In-depth Technical Guide to Disperse Blue 359: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 359, a synthetic dye belonging to the anthraquinone class, is a compound of significant interest in various industrial and research applications. Primarily utilized as a disperse dye for synthetic fibers such as polyester, its chemical properties also make it a subject of study in materials science and toxicology. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Disperse Blue 359, tailored for a scientific audience.
Chemical Structure and Identification
The chemical identity of Disperse Blue 359 is well-established. It is an amino and ethylamino substituted anthraquinone with a nitrile group.
Table 1: Chemical Identification of Disperse Blue 359
| Identifier | Value |
| IUPAC Name | 1-amino-4-(ethylamino)-9,10-dioxoanthracene-2-carbonitrile[1][2] |
| CAS Number | 62570-50-7[1][2][3][4] |
| Molecular Formula | C₁₇H₁₃N₃O₂[3][4][5] |
| Molecular Weight | 291.31 g/mol [3][4] |
| Chemical Structure | An anthraquinone core with an amino group at position 1, an ethylamino group at position 4, and a carbonitrile group at position 2. |
Note: Some sources may incorrectly cite the molecular formula as C₁₇H₁₃N₃O or C₁₆H₁₄N₂O₂. The correct and most consistently reported formula is C₁₇H₁₃N₃O₂.
Physicochemical Properties
Disperse Blue 359 exhibits properties characteristic of disperse dyes, notably low water solubility and a high affinity for hydrophobic fibers. The available quantitative data on its physicochemical properties are summarized below.
Table 2: Physicochemical Properties of Disperse Blue 359
| Property | Value | Source |
| Appearance | Dark blue to very dark blue solid | [6] |
| Boiling Point (Predicted) | 597.7 ± 50.0 °C | [6] |
| Density (Predicted) | 1.38 ± 0.1 g/cm³ | [6] |
| Water Solubility (20°C) | 6.7 µg/L | [6] |
| Vapor Pressure (25°C) | 0 Pa | [6] |
| pKa (Predicted) | 1.82 ± 0.20 | [6] |
| LogP (20°C) | 2.4 | [6] |
| Solubility | DMSO (Slightly) | [6] |
Experimental Protocols
Synthesis of Disperse Blue 359
The synthesis of Disperse Blue 359 is a multi-step process that starts from 1-aminoanthraquinone. The general synthetic pathway involves sulfonation, chlorination, amination, and cyanation.[5][7] The following is a representative experimental protocol derived from patent literature.[7]
Experimental Workflow for the Synthesis of Disperse Blue 359
Caption: A simplified workflow for the synthesis of Disperse Blue 359.
Step 1: Sulfonation of 1-Aminoanthraquinone
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In a suitable reaction vessel, dissolve 1-aminoanthraquinone in a solvent such as N,N-dimethylformamide (DMF).
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Slowly add chlorosulfonic acid to the solution while maintaining the temperature at a controlled level (e.g., 80-100°C).
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After the addition is complete, continue stirring the mixture at an elevated temperature for several hours to ensure the completion of the reaction.
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Cool the reaction mixture and precipitate the product, 1-aminoanthraquinone-2-sulfonic acid, by adding water.
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Filter the precipitate, wash it with water until neutral, and dry.
Step 2: Chlorination
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The 1-aminoanthraquinone-2-sulfonic acid is then converted to its corresponding sulfonyl chloride. This can be achieved by reacting it with a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Step 3: Amination with Ethylamine
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The resulting 1-amino-2-sulfo-4-chloroanthraquinone is reacted with an excess of ethylamine in a suitable solvent.
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The reaction is typically carried out under pressure and at an elevated temperature to facilitate the nucleophilic substitution of the chloro group with the ethylamino group, yielding 1-amino-4-(ethylamino)anthraquinone-2-sulfonic acid.
Step 4: Cyanation
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The sulfonic acid group is then replaced by a nitrile group. This is achieved by reacting the product from the previous step with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent at an elevated temperature.
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Upon completion of the reaction, the crude Disperse Blue 359 is precipitated, filtered, and washed.
Purification:
The crude product can be purified by recrystallization from a suitable organic solvent or by other chromatographic techniques to obtain a high-purity dye.
Analytical Characterization
A comprehensive characterization of the synthesized Disperse Blue 359 is crucial to confirm its identity and purity. The following analytical techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the chemical structure and confirm the presence of the various functional groups (ethyl, amino, aromatic protons, and the nitrile carbon).
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be employed to determine the exact mass of the molecule and confirm its elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amino groups, the C≡N stretch of the nitrile group, and the C=O stretches of the anthraquinone core.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum in a suitable solvent can be recorded to determine the maximum absorption wavelength (λmax), which is characteristic of the dye's color.
Note: At the time of this writing, detailed, publicly available NMR, and IR spectra for Disperse Blue 359 are limited.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the scientific literature regarding the involvement of Disperse Blue 359 in any defined biological signaling pathways. Toxicological studies on disperse dyes, in general, suggest that some can be skin sensitizers. However, the specific molecular mechanisms and signaling cascades that might be perturbed by Disperse Blue 359 have not been elucidated. Further research is required to understand its potential interactions with biological systems at a molecular level.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and properties of Disperse Blue 359. The provided information on its identification, physicochemical properties, and a detailed synthesis protocol serves as a valuable resource for researchers and professionals in chemistry and materials science. The lack of detailed public data on its analytical characterization and biological activity highlights areas for future research to fully understand the scientific and toxicological profile of this widely used dye.
References
- 1. Disperse Blue 359 (Technical Grade) | LGC Standards [lgcstandards.com]
- 2. Page loading... [guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Disperse blue 359 preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 6. 1-Amino-4-((1-methylethyl)amino)anthraquinone | C17H16N2O2 | CID 6454445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN103965648A - Disperse blue 359 preparation method - Google Patents [patents.google.com]
